molecular formula C12H11N3O3 B1417552 (2E)-2-cyano-N-[(1E)-(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide CAS No. 303994-84-5

(2E)-2-cyano-N-[(1E)-(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B1417552
CAS No.: 303994-84-5
M. Wt: 245.23 g/mol
InChI Key: LVRIUZAILUDCAT-UXBLZVDNSA-N
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Description

(2E)-2-cyano-N-[(1E)-(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide is an organic compound with a complex structure that includes a cyano group, a hydroxyimino group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-[(1E)-(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with cyanoacetamide under basic conditions to form the intermediate, which is then subjected to further reactions to introduce the hydroxyimino group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-[(1E)-(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(2E)-2-cyano-N-[(1E)-(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-[(1E)-(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano and hydroxyimino groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-N-[(1E)-(hydroxyimino)methyl]-3-phenylprop-2-enamide: Similar structure but lacks the methoxy group.

    (2E)-2-cyano-N-[(1E)-(hydroxyimino)methyl]-3-(4-chlorophenyl)prop-2-enamide: Similar structure but has a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in (2E)-2-cyano-N-[(1E)-(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide imparts unique chemical properties, such as increased electron density and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may enhance its effectiveness in certain applications.

Properties

IUPAC Name

(E)-2-cyano-N-[(E)-hydroxyiminomethyl]-3-(4-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-18-11-4-2-9(3-5-11)6-10(7-13)12(16)14-8-15-17/h2-6,8,17H,1H3,(H,14,15,16)/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRIUZAILUDCAT-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)N/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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